2-(Prop-1-en-2-yl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The prop-1-en-2-yl group can be oxidized to form carboxylic acids or ketones.
Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form the corresponding alkyl derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(carboxy)benzoic acid or 2-(ketone)benzoic acid.
Reduction: Formation of 2-(propyl)benzoic acid.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-(Prop-1-en-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Allylbenzoic acid
- 4-(Prop-1-en-2-yl)benzoic acid
- 2-(Prop-2-yn-1-yloxy)benzoic acid
Comparison
Compared to similar compounds, 2-(Prop-1-en-2-yl)benzoic acid is unique due to its specific structural features and reactivity. For example, the presence of the prop-1-en-2-yl group provides distinct chemical properties that can influence its reactivity and potential applications. Additionally, its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
3609-46-9 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-prop-1-en-2-ylbenzoic acid |
InChI |
InChI=1S/C10H10O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
KFFWCQASVWGKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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